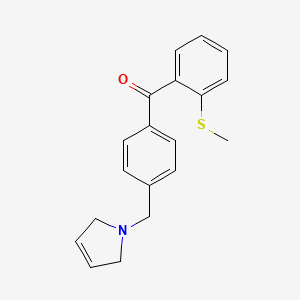

4'-(3-Pyrrolinomethyl)-2-thiomethylbenzophenone

Description

4'-(3-Pyrrolinomethyl)-2-thiomethylbenzophenone is a benzophenone derivative characterized by a pyrrolinomethyl group at the 4'-position and a thiomethyl (-SCH₃) substituent at the 2-position of the benzophenone scaffold. Benzophenones are widely studied for their structural versatility and applications in medicinal chemistry, particularly as intermediates in drug synthesis. The pyrrolinomethyl group introduces a five-membered nitrogen-containing ring, which may enhance solubility or modulate electronic properties, while the thiomethyl group could influence steric and electronic interactions due to sulfur’s polarizability .

Properties

IUPAC Name |

[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(2-methylsulfanylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NOS/c1-22-18-7-3-2-6-17(18)19(21)16-10-8-15(9-11-16)14-20-12-4-5-13-20/h2-11H,12-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZFGLOGPLKYKSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CC=CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643023 | |

| Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}[2-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898763-95-6 | |

| Record name | Methanone, [4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl][2-(methylthio)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898763-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}[2-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4’-(3-Pyrrolinomethyl)-2-thiomethylbenzophenone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrolinomethyl Group: This step involves the reaction of a suitable precursor with pyrrolidine under specific conditions to form the pyrrolinomethyl group.

Introduction of the Thiomethyl Group: The thiomethyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the benzophenone core.

Final Assembly: The final step involves coupling the pyrrolinomethyl and thiomethyl groups to the benzophenone core under controlled conditions to yield the desired compound

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

4’-(3-Pyrrolinomethyl)-2-thiomethylbenzophenone undergoes various chemical reactions, including:

Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the benzophenone core can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The pyrrolinomethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the pyrrolidine moiety under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted benzophenones.

Scientific Research Applications

4’-(3-Pyrrolinomethyl)-2-thiomethylbenzophenone has diverse applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and drug development.

Industry: It is used in the production of specialty chemicals, materials science, and as a precursor for the synthesis of advanced materials

Mechanism of Action

The mechanism of action of 4’-(3-Pyrrolinomethyl)-2-thiomethylbenzophenone involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and influencing biochemical pathways. The pyrrolinomethyl and thiomethyl groups play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing structural motifs, such as substitutions on the benzophenone core or nitrogen-containing side chains. Data are compiled from synthetic, physicochemical, and supplier-derived sources (see Table 1).

Table 1: Structural and Physicochemical Comparison

Notes:

- Substituent Position: The 4'-(3-Pyrrolinomethyl)-2-thiomethylbenzophenone distinguishes itself via substitution at the 4'-position, whereas analogs like 3'-(4-Methylpiperazinomethyl)-2-trifluoromethylbenzophenone prioritize the 3'-position. Positional changes alter steric and electronic profiles, impacting receptor binding or solubility .

- Functional Groups: The thiomethyl group in the target compound contrasts with trifluoromethyl (CF₃) or cyano (-CN) groups in analogs. Thiomethyl’s lower electronegativity may reduce metabolic oxidation compared to CF₃, which is often used to block metabolic hotspots .

- Nitrogen Motifs: Pyrrolinomethyl (5-membered ring) vs. piperazinomethyl (6-membered ring) affects basicity and hydrogen-bonding capacity. Piperazine derivatives (e.g., CAS 898783-93-2) are more basic due to the secondary amine, enhancing solubility in acidic environments .

Limitations and Knowledge Gaps

- No direct pharmacological data for 4'-(3-Pyrrolinomethyl)-2-thiomethylbenzophenone were located in the provided evidence; comparisons rely on structural extrapolation.

- Supplier listings (e.g., ) indicate commercial availability of analogs but lack experimental data on solubility, toxicity, or efficacy.

Biological Activity

4'-(3-Pyrrolinomethyl)-2-thiomethylbenzophenone is a compound characterized by its unique structure, which includes a benzophenone core, a pyrrolinomethyl group, and a thiomethyl group. This combination of functional groups provides the compound with potential biological activity, making it a subject of interest in various fields, including medicinal chemistry and biochemistry.

Chemical Structure and Properties

The compound's IUPAC name is [4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(2-methylsulfanylphenyl)methanone. Its molecular formula is , and it has a molecular weight of approximately 321.43 g/mol. The presence of the thiomethyl group enhances its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| IUPAC Name | [4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(2-methylsulfanylphenyl)methanone |

| Molecular Formula | C₁₉H₁₉NOS |

| Molecular Weight | 321.43 g/mol |

| InChI Key | WZFGLOGPLKYKSZ-UHFFFAOYSA-N |

The biological activity of 4'-(3-Pyrrolinomethyl)-2-thiomethylbenzophenone is primarily attributed to its ability to interact with various biological molecules, including enzymes and receptors. The compound's structure allows it to bind to specific sites on these targets, modulating their activity and influencing biochemical pathways. The pyrrolinomethyl and thiomethyl groups are crucial in enhancing binding affinity and specificity.

Antimicrobial Activity

Research indicates that compounds similar to 4'-(3-Pyrrolinomethyl)-2-thiomethylbenzophenone exhibit antimicrobial properties. For instance, the benzophenone core is known for its effectiveness against a range of bacteria and fungi. A study demonstrated that derivatives of benzophenone possess significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Antioxidant Properties

The compound also shows potential antioxidant activity. Antioxidants are essential in neutralizing free radicals, thereby protecting cells from oxidative stress. A comparative study revealed that certain benzophenone derivatives can scavenge free radicals effectively, suggesting that 4'-(3-Pyrrolinomethyl)-2-thiomethylbenzophenone may exhibit similar properties.

Cytotoxicity Studies

In vitro studies have been conducted to assess the cytotoxic effects of this compound on various cancer cell lines. Results indicated that the compound could inhibit cell proliferation in certain cancer types, suggesting its potential as an anticancer agent. For example, a study reported that benzophenone derivatives could induce apoptosis in cancer cells through the activation of specific signaling pathways.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of 4'-(3-Pyrrolinomethyl)-2-thiomethylbenzophenone against common pathogens. The results demonstrated that the compound exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria, confirming its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Antioxidant Activity Assessment

Another investigation focused on the antioxidant properties of the compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The findings indicated that 4'-(3-Pyrrolinomethyl)-2-thiomethylbenzophenone effectively scavenged DPPH radicals, showcasing its potential as a natural antioxidant.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.